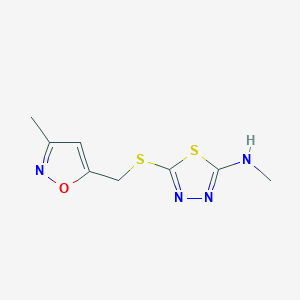![molecular formula C40H40N10O13 B14885046 (2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and carboxylic acids. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the bipyrrolo[2,3-d]pyrimidine core, followed by the introduction of the diamino and trioxo groups. Subsequent steps involve the attachment of ethane-2,1-diyl and benzoyl groups, culminating in the formation of the final compound through a series of condensation and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
(2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride The compound can also participate in nucleophilic substitution reactions, particularly at the amine and amide functional groups
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and pathways. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity. Additionally, its industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its multiple functional groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (2S,2’S)-2,2’-((4,4’-((2,2’-Diamino-4,4’,6-trioxo-1,4,4’,6,7,7’-hexahydro-1’H,5H-[5,6’-bipyrrolo[2,3-d]pyrimidine]-5,5’-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid stands out due to its unique structure and reactivity. Similar compounds include other bipyrrolo[2,3-d]pyrimidine derivatives and molecules with multiple amine and amide groups. the specific arrangement of functional groups in this compound provides it with distinct properties that enhance its potential applications in various fields. The comparison highlights its uniqueness and the advantages it offers over other compounds with similar structures.
Propriétés
Formule moléculaire |
C40H40N10O13 |
|---|---|
Poids moléculaire |
868.8 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40?/m0/s1 |
Clé InChI |
MYCCYMLLSPAQLR-SRBWTXITSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


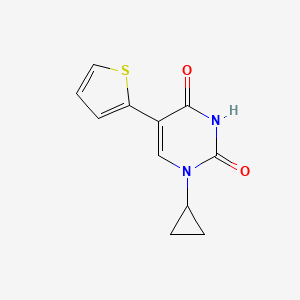
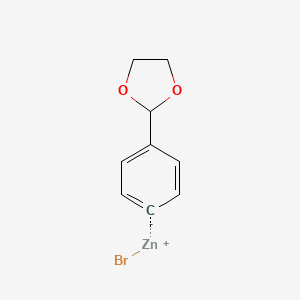
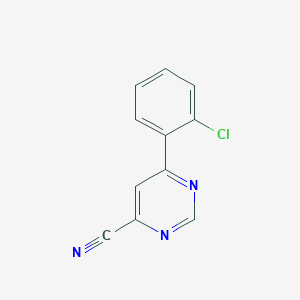
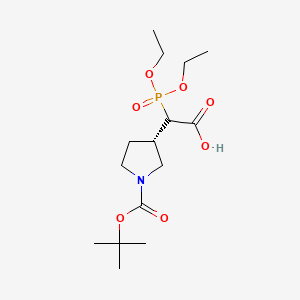
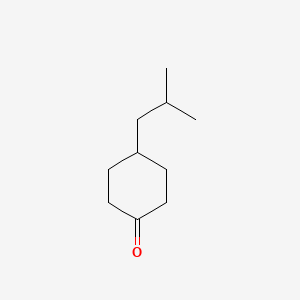


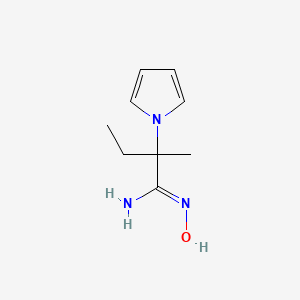

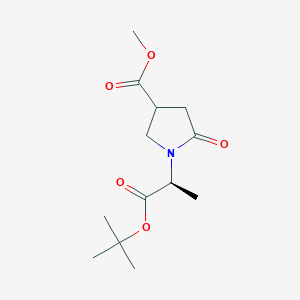
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
